molecular formula C13H26O2 B14413316 Tridec-2-ene-1,12-diol CAS No. 86838-13-3

Tridec-2-ene-1,12-diol

Cat. No.: B14413316
CAS No.: 86838-13-3
M. Wt: 214.34 g/mol
InChI Key: HCHKHLQLPCQSQO-UHFFFAOYSA-N
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Description

Tridec-2-ene-1,12-diol is a chemical compound featuring a 13-carbon chain with a central double bond and terminal hydroxyl groups on the C-1 and C-12 positions . This structure classifies it as a long-chain unsaturated diol, making it a versatile intermediate in organic synthesis and materials science research. Compounds with similar long-chain alkene backbones, such as (E)-2-tridecen-1-ol, are known to possess waxy, fatty, and citrus-like organoleptic properties, suggesting potential investigative applications in the development of specialty flavors or fragrances . In a research context, the molecular architecture of this compound presents several points of interest. The terminal diol can serve as a handle for further chemical modification, such as esterification or etherification, while the central double bond is amenable to reactions like oxidation or dihydroxylation to introduce additional functionality . Related diol and alkene structures are frequently explored as key intermediates in synthetic methodologies, including silver-mediated rearrangements and ring-closing metathesis, for the construction of complex molecular frameworks . Researchers may find value in this compound for projects involving the synthesis of novel polymers, surfactants, or as a building block for complex natural product analogs. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86838-13-3

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

tridec-2-ene-1,12-diol

InChI

InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,13-15H,2-7,9,11-12H2,1H3

InChI Key

HCHKHLQLPCQSQO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCC=CCO)O

Origin of Product

United States

Synthetic Methodologies for Tridec 2 Ene 1,12 Diol and Analogues

Total Synthesis Approaches

Total synthesis strategies for tridec-2-ene-1,12-diol and related structures can be broadly categorized into linear and convergent approaches. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Linear Synthesis Strategies

Linear synthesis involves the sequential construction of the target molecule from a single starting material. An example of a linear approach to a related 1,3-diol system, 4-((3S,5R)-3,5-dihydroxynonadecyl)phenol, utilized Prins cyclization as a key step to establish the anti-1,3-diol unit. beekeeperstraining.com This was followed by a series of reactions including Mitsunobu inversion to obtain the desired syn-1,3-diol, and cross-metathesis to build the side chain. beekeeperstraining.com Another linear synthesis involved the use of D-glucose to set the stereochemistry in a synthesis of a macrolide containing a similar structural fragment. rsc.org

Convergent Synthesis Strategies

Convergent syntheses involve the independent synthesis of different fragments of the molecule, which are then coupled together. This approach can be more efficient for complex molecules. A convergent total synthesis of the kedarcidin (B1177363) chromophore, a complex natural product, illustrates this strategy where key fragments were synthesized separately and then combined. researchgate.netresearchgate.net One of the key steps was a Sonogashira-Shiina cyclization to form the macrolide ring. researchgate.net Another example is the synthesis of the C(1)–C(12) unit of amphotericin B, where 2-lithio-1,3-dithiane was alkylated with a chiral epoxide to form a key fragment. uwindsor.ca

Stereoselective Synthesis

Achieving the correct stereochemistry at the chiral centers and across the double bond is a critical aspect of synthesizing this compound and its analogues.

Enantioselective Methodologies

Enantioselective methods are employed to control the absolute stereochemistry of the chiral centers. Lipase-catalyzed reactions are a common strategy for achieving enantioselectivity. rsc.org For instance, lipase-catalyzed acylation has been used to resolve racemic alcohols, providing access to enantiomerically pure intermediates. rsc.org Another approach involves the use of chiral catalysts, such as in the chromium-catalyzed enantioselective preparation of protected 1,3-diols. researchgate.net Asymmetric epoxidation, like the Sharpless epoxidation, is another powerful tool for introducing chirality. dokumen.pub

Table 1: Examples of Enantioselective Reactions in the Synthesis of Diol-Containing Molecules

Reaction Type Catalyst/Reagent Application Ref
Lipase-catalyzed acylation Novozym 435® Kinetic resolution of alcohols rsc.org
Asymmetric epoxidation Sharpless catalyst Creation of chiral epoxides dokumen.pub
Enantioselective diboration Platinum catalyst with chiral ligand Synthesis of chiral 1,2-diols organic-chemistry.org

Diastereoselective Methodologies

Diastereoselective reactions are used to control the relative stereochemistry between multiple chiral centers. The synthesis of syn-1,3-diols has been achieved through the reduction of β-hydroxy ketones using reagents like NaBH4 in the presence of diethylmethoxyborane. beekeeperstraining.com In another instance, a LaCl3·2LiCl-mediated addition of an organometallic reagent to a ketone proceeded through a 1,3-chelated intermediate to afford vicinal tertiary diols with high diastereoselectivity. nih.gov The synthesis of pinane-based 2-amino-1,3-diols was accomplished via a stereoselective aminohydroxylation process. beilstein-journals.org

Table 2: Examples of Diastereoselective Reactions

Reaction Type Reagent/Condition Outcome Ref
Reduction of β-hydroxy ketone NaBH4, diethylmethoxyborane syn-1,3-diol beekeeperstraining.com
Organometallic addition to ketone LaCl3·2LiCl Differentiated vicinal tertiary diols nih.gov
Aminohydroxylation Potassium osmate Pinane-fused oxazolidin-2-one beilstein-journals.org

Control of Alkene Geometry (E/Z Isomerism)

The geometry of the carbon-carbon double bond, whether E (trans) or Z (cis), is crucial for the structure and function of the final molecule. docbrown.infostudymind.co.uk The Wittig reaction is a common method for forming double bonds, and the E/Z selectivity can be influenced by the reaction conditions and the nature of the reactants. acs.org For example, the use of certain ylides can favor the formation of the Z-isomer. Another method to control alkene geometry is through cross-metathesis reactions using catalysts like Grubbs' catalysts. beekeeperstraining.comresearchgate.net The choice of catalyst and reaction conditions can influence the E/Z ratio of the product. In some cases, a specific isomer can be obtained through selective synthesis, such as the synthesis of (Z)-tridec-2-en-1-ol. researchgate.net

Table 3: Methods for Controlling Alkene Geometry

Method Catalyst/Reagent Outcome Ref
Wittig Reaction Phosphonium ylides Formation of E or Z alkenes acs.org
Cross-Metathesis Grubbs' II catalyst Formation of E/Z mixture of olefins beekeeperstraining.comresearchgate.net

Key Carbon-Carbon Bond Forming Reactions

The construction of the C13 backbone of this compound and related long-chain functionalized molecules is achieved through several powerful synthetic reactions. These methods allow for the precise and efficient coupling of smaller fragments to build the required carbon skeleton.

Olefin Metathesis (e.g., Cross-Metathesis, Ring-Closing Metathesis)

Olefin metathesis, particularly cross-metathesis (CM), has become an indispensable tool for the synthesis of long-chain functionalized alkenes. researchgate.netorganic-chemistry.org This reaction involves the exchange of alkylidene groups between two different olefins, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts). researchgate.netorganic-chemistry.org For the synthesis of a this compound precursor, a strategy could involve the cross-metathesis of two smaller, functionalized olefins, such as 10-undecen-1-ol (B85765) and a protected 3-buten-2-ol.

The reaction is valued for its functional group tolerance and its ability to form specific double bond geometries. researchgate.net For instance, the self-metathesis of fatty acid methyl esters, like methyl 10-undecenoate, followed by hydrogenation of the ester groups, provides a direct route to long-chain α,ω-diols. rsc.orgrsc.org This tandem metathesis-hydrogenation approach demonstrates the power of metathesis to create long-chain bifunctional molecules from renewable resources. rsc.orgrsc.org While highly effective, a known side reaction is olefin isomerization, which can be promoted by the metathesis catalyst itself, potentially leading to a mixture of products. researchgate.net The choice of catalyst and reaction conditions is therefore critical to minimize this undesired process. uni-konstanz.de

Table 1: Examples of Olefin Cross-Metathesis for the Synthesis of Functionalized Alkenes

CatalystAlkene 1Alkene 2ProductYieldReference
Grubbs II6-nitrohex-1-enetert-butyl acrylatetert-butyl (E)-8-nitrooct-2-enoateHigh organic-chemistry.org
Hoveyda-Grubbs IIVinyl sulfonamideVarious olefinsSubstituted α,β-unsaturated sulfonamidesGood researchgate.net
Mo-basedTerminal alkene1,2-dibromoetheneZ-alkenyl bromideup to 91% nih.gov

Allylation Reactions (e.g., Allylboration)

Allylation reactions, particularly the asymmetric allylboration of aldehydes, are a cornerstone for the stereocontrolled synthesis of homoallylic alcohols, which are key structural motifs in many natural products and can serve as precursors to 1,2-diols. acs.org This reaction involves the addition of an allylboron reagent to an aldehyde. The use of chiral allylboron reagents, such as those derived from diisopinocampheylborane (B13816774) (Ipc₂BH), allows for the creation of new stereocenters with high levels of diastereo- and enantioselectivity. nih.govscispace.com

A powerful extension of this methodology is the double allylboration sequence, which can be used to synthesize 1,5-diols with excellent stereocontrol. nih.govnih.gov For example, a sequential allylboration using two different aldehydes can yield (E)-1,5-syn-diols in high yields and enantiomeric excess. nih.gov The reaction proceeds through well-defined, chair-like transition states, which accounts for the high degree of stereoselectivity observed. nih.gov This method is compatible with a range of aldehydes and protecting groups, making it a versatile tool for complex molecule synthesis. nih.gov

Table 2: Synthesis of Diols via Asymmetric Allylboration

Allylborane ReagentAldehyde 1Aldehyde 2Product TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
from allene (B1206475) & (dIpc)₂BHHydrocinnamaldehyde-syn-1,2-diol>20:192% scispace.com
from allene & (dIpc)₂BH (thermodynamic)Hydrocinnamaldehyde-anti-1,2-diol17:189% scispace.com
from allenyltrifluoroborate & Soderquist boraneBenzaldehydep-Tolualdehyde(E)-1,5-syn-diol>20:1>95% nih.gov
from bis-borodieneTerephthalaldehyde-1,4-naphthalene-diol derivativeHigh- acs.orgacs.org

Aldol (B89426) Condensation Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. In the context of synthesizing long-chain alcohols and diols, strategies inspired by polyketide biosynthesis are particularly relevant. acs.org Polyketide synthases (PKS) enzymes construct complex natural products by repeatedly catalyzing Claisen and subsequent aldol-type condensation reactions. researchgate.netresearchgate.net These enzymatic processes achieve remarkable control over stereochemistry. nih.govembopress.org

In laboratory synthesis, metal-catalyzed decarboxylative aldol reactions using malonic acid half thioesters (MAHTs) mimic the biosynthetic pathway. acs.org This approach avoids the need for pre-formed enolates and can proceed under exceptionally mild conditions, catalyzed by a combination of a Cu(II) salt and an amine base. The reaction directly affords β-hydroxythioesters, which can be further reduced to yield 1,3-diols, a common structural feature in analogues of this compound. acs.org The intramolecular aldol condensation is also a key step in the cyclization of polyketide intermediates to form various aromatic and cyclic structures. nih.govresearchgate.net

Table 3: Bio-inspired Catalytic Aldol Reaction

Catalyst SystemNucleophile PrecursorElectrophile (Aldehyde)Product TypeKey FeatureReference
Cu(OAc)₂ / BenzimidazoleMalonic acid half thioester (MAHT)Various aldehydesβ-hydroxythioesterBiomimetic of polyketide synthesis; proceeds under mild conditions acs.org

Organometallic Reagent Additions (e.g., Grignard Reagents, Organozinc Reagents)

The addition of organometallic reagents to electrophiles like epoxides and aldehydes is a classic and reliable method for C-C bond formation and alcohol synthesis. masterorganicchemistry.com

Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles that react with epoxides in an Sₙ2-type mechanism. masterorganicchemistry.comchemistrysteps.com The reaction involves the attack of the nucleophile on the less sterically hindered carbon of the epoxide ring, leading to ring-opening and the formation of an alcohol after an acidic workup. chemistrysteps.comchemistrysteps.com To synthesize a long-chain diol, one could envision the reaction of a long-chain Grignard reagent with a small, functionalized epoxide like glycidol, or conversely, the reaction of a smaller Grignard reagent with a long-chain terminal epoxide. chemistrysteps.com The stereochemistry of the reaction is predictable, with the nucleophilic attack causing an inversion of configuration at the carbon center being attacked. chemistrysteps.com

Organozinc Reagents: Organozinc reagents (R₂Zn) offer advantages over more reactive organolithium and Grignard reagents, such as higher functional group tolerance and milder reaction conditions. acs.org Their addition to aldehydes is a key method for producing chiral alcohols. acs.org The enantioselectivity of these additions can be controlled by using chiral catalysts, such as derivatives of 1,1′-bi-2-naphthol (BINOL) or camphor-derived amino alcohols. acs.orgacs.org A highly practical approach involves the in situ preparation of organozinc reagents from more readily available Grignard reagents or arylboronic acids, followed by their catalytic, enantioselective addition to aldehydes or ketones. rsc.org This strategy has been successfully applied to synthesize a wide variety of optically active secondary and tertiary alcohols. rsc.orgrug.nl

Table 4: Catalytic Enantioselective Addition of Organozinc Reagents to Aldehydes

Organozinc SourceAldehydeChiral Catalyst/LigandProductYieldeeReference
DiethylzincBenzaldehyde(S)-Leucinol(R)-1-Phenyl-1-propanol-49% acs.org
DiphenylzincBenzaldehydeH₈BINOL-amine derivative(S)-Diphenylmethanol98%96% acs.org
n-BuMgCl → n-Bu₂ZnBenzaldehydeChiral Phosphoramide(R)-1-Phenyl-1-pentanol99%98% rsc.org

Formation of Diol Moieties

The terminal 1,2-diol is a defining feature of this compound. The stereoselective synthesis of this moiety is critical, and various methods have been developed to achieve high enantiopurity.

Hydrolytic Kinetic Resolution of Epoxides

Hydrolytic kinetic resolution (HKR) is a highly efficient and practical method for obtaining enantioenriched terminal epoxides and 1,2-diols from inexpensive racemic epoxides. unipd.itnih.gov The reaction is most famously catalyzed by chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts. unipd.itsigmaaldrich.com In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed by water to form the corresponding 1,2-diol, leaving the unreacted, less reactive enantiomer of the epoxide behind in high enantiomeric excess. unipd.itnih.gov

The reaction exhibits extraordinary scope and high selectivity factors (k_rel_), often exceeding 100, for a wide array of terminal epoxides. acs.orgnih.gov This allows for the isolation of both the unreacted epoxide and the 1,2-diol product with excellent enantiopurity (often >99% ee for the epoxide). unipd.it The mechanism is understood to be a cooperative, bimetallic process where one cobalt complex acts as a Lewis acid to activate the epoxide, while another delivers the hydroxide (B78521) nucleophile. nih.govacs.org This sophisticated mechanism is responsible for the high stereoselectivity and broad substrate generality of the HKR. nih.gov

Table 5: Hydrolytic Kinetic Resolution (HKR) of Representative Terminal Epoxides with (salen)Co Catalyst

Racemic EpoxideCatalyst Loading (mol%)Product Diol ee (%)Recovered Epoxide ee (%)Selectivity Factor (k_rel)Reference
Propylene Oxide0.5-1.098>99110 unipd.it
1,2-Epoxyhexane0.298>99>200 unipd.itacs.org
Epichlorohydrin0.898>99400 unipd.it
Styrene Oxide0.297>99>400 unipd.it
Methyl Glycidate2.097>9964 unipd.it

Enzyme-Mediated Preparation of Optically Active Diols

Enzymatic reactions offer a powerful tool for the synthesis of optically active diols due to their high specificity. diva-portal.org Enzymes can be utilized for the enantioselective hydrolysis of precursors or the stereospecific oxidation or reduction of functional groups.

A common chemoenzymatic approach involves the enantioselective hydrolysis of cyclic carbonates derived from diols. capes.gov.br This method allows for the separation of enantiomers, providing access to optically pure 1,2-diols. Another strategy is the use of oxidoreductases, such as propanediol (B1597323) oxidoreductase from Escherichia coli, which displays a high preference for oxidizing the (S)-enantiomer of a diol. diva-portal.org For instance, galactitol dehydrogenase from Rhodobacter sphaeroides D can be used for the stereoselective oxidation of aliphatic diols and the reduction of hydroxy-ketones. nih.gov This enzyme specifically oxidizes the S-enantiomer of various 1,2-diols, leaving the R-enantiomer untouched. nih.gov The Km values in these reactions tend to decrease as the carbon chain length increases, indicating better substrate binding for longer-chain diols. nih.gov

Lipases are also widely employed in the chemoenzymatic synthesis of diol derivatives. tandfonline.comuc.pt For example, Candida antarctica lipase (B570770) B can catalyze the chemoselective acylation of a primary aliphatic hydroxyl group over a phenolic hydroxyl group. tandfonline.com This selectivity is crucial when synthesizing more complex molecules containing multiple hydroxyl groups. In the context of long-chain diols, hydrophobic solvents like n-octane, isooctane, and hexane (B92381) have been shown to favor the binding of hydrophobic substrates to lipases, leading to good conversion rates. scirp.org

Unspecific peroxygenases (UPOs) represent another class of enzymes capable of catalyzing the epoxidation of long-chain terminal alkenes, which are precursors to diols. mdpi.com While these enzymes can produce epoxides, they may also lead to the formation of other hydroxylated derivatives. mdpi.com

Reduction Strategies (e.g., β-hydroxyketone reduction)

The stereoselective reduction of β-hydroxy ketones is a well-established and valuable method for preparing 1,3-diols. oup.comoup.com The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the reduction, leading to either syn- or anti-1,3-diols.

For the synthesis of syn-1,3-diols, chelation-controlled reductions are often employed. Reagents like trialkylboranes or alkoxydialkylboranes can form a chelate with the β-hydroxy ketone, directing the hydride attack from a specific face of the carbonyl group. oup.com A notable example is the use of a terphenylboronic acid, which, upon forming a boronate with the β-hydroxy ketone, sterically shields one face of the carbonyl, leading to the almost exclusive formation of the syn-diol upon reduction with reagents like NaBH4 or LiBH4. oup.comoup.com The Narasaka-Prasad reduction, which often utilizes a boron chelating agent like Et2BOMe followed by NaBH4, is another prominent method for achieving syn-1,3-diols, although it can be limited for large-scale synthesis due to cryogenic conditions. researchgate.net

Conversely, achieving high selectivity for anti-1,2-diols through the reduction of 2-hydroxy ketones can be more challenging. While zinc borohydride (B1222165) [Zn(BH4)2] under chelation control can provide high diastereoselectivity for anti-1,2-diols, the reduction of unprotected or protected 2-hydroxy ketones towards syn-1,2-diols often results in moderate selectivity. researchgate.netwiley.com The stereochemical outcome can also be influenced by the presence of protecting groups on the hydroxyl moiety. wiley.com

The following table summarizes the diastereoselectivity of various reduction methods for β-hydroxy ketones.

Table 1: Diastereoselective Reduction of β-Hydroxy Ketones to Diols

Precursor Reducing Agent/System Diol Product Diastereomeric Ratio (dr) Reference
Acyclic β-hydroxy ketone Terphenylboronic acid / NaBH4 syn-1,3-diol Almost exclusively syn oup.com
Acyclic β-hydroxy ketone Et2BOMe-NaBH4 (Narasaka-Prasad) syn-1,3-diol High syn selectivity oup.com
2-Hydroxy ketone Zn(BH4)2 anti-1,2-diol >20:1 researchgate.netwiley.com
Protected (R)-2-hydroxy ketone Various metallo hydrides syn-1,2-diol Inconsistent results wiley.com
β-hydroxy ketone Me4NHB(OAc)3 anti-1,3-diol 90:10 (anti:syn) rsc.org

Prins Cyclization in Diol Construction

The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene or alkyne, which can be harnessed for the construction of diols. wikipedia.org The outcome of the reaction is highly dependent on the reaction conditions. wikipedia.org When conducted in an aqueous medium with a protic acid like sulfuric acid, the reaction between an alkene and formaldehyde (B43269) yields a 1,3-diol. wikipedia.org

This reaction proceeds through a protonated carbonyl intermediate that acts as an electrophile, attacking the alkene to form a carbocationic intermediate. wikipedia.org This intermediate is then trapped by a nucleophile. In the presence of water, a 1,3-diol is formed. wikipedia.org The Prins reaction has been recognized as a powerful method for the stereoselective synthesis of tetrahydropyran (B127337) rings, which are common structural motifs in many natural products. nih.govutexas.edu

Variations of the Prins reaction, such as the halo-Prins reaction, utilize Lewis acids like stannic chloride or boron tribromide in place of protic acids, with a halogen acting as the nucleophile. wikipedia.org The Prins-pinacol reaction is a cascade sequence involving a Prins reaction followed by a pinacol (B44631) rearrangement. wikipedia.org

Recent advancements have focused on developing catalytic asymmetric versions of the Prins reaction. For instance, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been used for the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde to produce 1,3-dioxanes, which can be subsequently converted to optically active 1,3-diols. nih.gov

Organocatalyzed Epoxidation

Organocatalyzed epoxidation has emerged as a significant strategy for the asymmetric synthesis of epoxides, which are versatile intermediates that can be readily converted to diols. wikipedia.orgorientjchem.org This approach avoids the use of metal catalysts and often provides high enantioselectivity.

Several types of organocatalysts have been developed for asymmetric epoxidation. The Shi epoxidation, for example, employs a chiral ketone catalyst derived from fructose (B13574) in conjunction with potassium peroxymonosulfate (B1194676) as the oxidant. wikipedia.orgorgsyn.org This method is effective for the epoxidation of various trans- and tri-substituted olefins. orgsyn.org

Amino acid-based catalysts, particularly proline and its derivatives, have also been shown to catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes. researchgate.net Furthermore, imidazolidinone organocatalysts, such as MacMillan's third-generation catalyst, are effective for the enantioselective epoxidation of long-chain aldehydes. mdpi.com The resulting epoxides can then undergo ring-opening reactions to furnish the desired diols. mdpi.comwmich.edu

The Jørgensen epoxidation is another key organocatalytic method that has been successfully applied in the total synthesis of natural products. nih.gov This reaction has demonstrated excellent enantiomeric purity in the synthesis of disparlure (B1670770) enantiomers. nih.gov

The following table provides examples of organocatalyzed epoxidation reactions.

Table 2: Organocatalyzed Epoxidation for Diol Synthesis Precursors

Olefin Substrate Organocatalyst Oxidant Epoxide Product Enantiomeric Excess (ee) Reference
α,β-Unsaturated aldehyde Proline derivatives Peroxides 2-Epoxy aldehyde Up to 98% ee researchgate.net
Long-chain aldehyde MacMillan's imidazolidinone - Terminal epoxide High ee mdpi.com
Various Jørgensen catalyst - Chiral epoxide ≥99% ee nih.gov
trans- and tri-substituted olefins Shi ketone Potassium peroxymonosulfate Chiral epoxide High ee wikipedia.orgorgsyn.org

Functional Group Interconversions and Protective Group Chemistry

The synthesis of complex molecules like this compound often requires the strategic use of protecting groups and functional group interconversions to manage the reactivity of multiple functional groups. scribd.comrsc.org

Protecting groups are essential for temporarily masking reactive sites, such as hydroxyl groups, to prevent unwanted side reactions during a synthetic sequence. scribd.combeilstein-journals.org For polyols, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are commonly used protecting groups due to their stability under a range of conditions and their selective removal, often with a fluoride (B91410) ion source. scribd.combeilstein-journals.org The regioselective protection of polyols is a key challenge, and various strategies have been developed to achieve this, including one-pot silylation/alkylation sequences. beilstein-journals.org

Functional group interconversions are transformations that convert one functional group into another. For example, an alkene can be converted to a diol via epoxidation followed by ring-opening. An aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations are fundamental to building the desired carbon skeleton and installing the correct functionality in the target molecule. In the context of polyol synthesis, iterative sequences of alcohol protection, ozonolysis, and reduction can be used to construct complex polyol chains. rsc.org

Natural Occurrence and Biosynthetic Pathways

Identification in Biological Systems (e.g., Plants, Marine Organisms)

Direct identification of Tridec-2-ene-1,12-diol in biological systems has not been extensively documented in scientific literature. However, the presence of structurally analogous compounds in various organisms suggests potential natural sources.

Plants: The genus Bidens, particularly Bidens pilosa, is a rich source of polyacetylenes and other long-chain unsaturated compounds. nih.govresearchgate.netmdpi.com While this compound has not been explicitly isolated from this plant, related C13 molecules, such as Tridec-5-ene-7-9-11-triyne-3-ol, have been identified in its roots. jocpr.com The phytochemical diversity of Bidens pilosa also includes various flavonoids, terpenoids, and fatty acids, making it a plausible candidate for harboring other unsaturated long-chain diols. nih.govscielo.brd-nb.info

Marine Organisms: The marine environment is a vast repository of unique secondary metabolites. The red alga Laurencia obtusa, for instance, is known to produce a plethora of halogenated sesquiterpenes and C15-acetogenins, which are long-chain unsaturated ethers and alcohols. mdpi.comresearchgate.netmdpi.com The structural variety of these compounds points to complex biosynthetic machinery capable of producing diverse aliphatic chains, which could potentially include this compound. Furthermore, long-chain alkyl diols (LCDs), typically with chain lengths from C28 to C32, are widespread in marine sediments and are known to be produced by certain classes of phytoplankton, such as diatoms and eustigmatophyte algae like Nannochloropsis. oup.comvliz.becopernicus.orgugr.es These LCDs are commonly saturated or monounsaturated diols with hydroxyl groups at the 1 and 13, 14, or 15 positions, indicating that the enzymatic pathways for producing long-chain diols are present in marine microorganisms. vliz.be

Table 1: Examples of Related Long-Chain Unsaturated Alcohols in Biological Systems

Compound Name Source Organism Reference
Tridec-5-ene-7-9-11-triyne-3-ol Bidens pilosa (Root) jocpr.com
C15-Acetogenins Laurencia obtusa (Red Alga) mdpi.comresearchgate.net
C28-C32 1,13-, 1,14-, 1,15-Diols Nannochloropsis spp., Proboscia spp. oup.comvliz.beugr.es
Sagonenyne (C15-acetogenin) Laurencia obtusa researchgate.net

Putative Precursor Identification and Biosynthetic Pathway Elucidation

The biosynthetic pathway for this compound has not been specifically elucidated. However, based on established pathways for fatty acid and long-chain alcohol synthesis, a putative route can be proposed.

The backbone of the molecule likely originates from fatty acid synthesis (FAS). wikipedia.org This process begins with the precursor molecule acetyl-CoA and proceeds through a series of condensation reactions, typically elongating the carbon chain two carbons at a time, to form a saturated fatty acid. csun.edulibretexts.org For a C13 chain, the synthesis would likely start with a propionyl-CoA primer instead of acetyl-CoA to generate an odd-numbered chain. wikipedia.org

The introduction of the functional groups—the double bond and two hydroxyl groups—would require specific enzymatic modifications.

Desaturation: The double bond at the C-2 position is introduced by a fatty acid desaturase enzyme. wikipedia.orgnih.gov These enzymes catalyze the formation of a double bond at a specific position in the acyl chain. frontiersin.orgjst.go.jp While Δ9 desaturases are very common, other desaturases with different positional specificities exist. pnas.org

Hydroxylation: The hydroxyl groups are introduced by hydroxylase enzymes. The terminal hydroxyl group (at C-1) is characteristic of a fatty alcohol and is typically formed by the reduction of a terminal carboxylic acid group. The hydroxyl group at the C-12 position (the ω-1 position for a C13 chain) would be installed by a specific cytochrome P450 monooxygenase. wikipedia.org Enzymes from the CYP4 family are known as fatty acid ω-hydroxylases and can hydroxylate the terminal (ω) or sub-terminal (ω-1, ω-2) carbons of fatty acids. nih.govmedsciencegroup.comrsc.org

Studies on the biosynthesis of LCDs in the alga Nannochloropsis suggest that they are produced from C14-C18 fatty acid precursors through processes of elongation and hydroxylation. oup.comnih.gov This provides a model for how a precursor like tridecanoic acid could be modified to yield this compound.

Table 2: Key Enzyme Families in the Putative Biosynthesis of this compound

Enzyme Family Function Precursor/Substrate Product Reference
Fatty Acid Synthase (FAS) Carbon chain elongation Propionyl-CoA, Malonyl-CoA Saturated C13 Acyl Chain wikipedia.orgcsun.edu
Fatty Acid Desaturase Introduction of double bond Saturated Acyl Chain Unsaturated Acyl Chain wikipedia.orgnih.gov
Cytochrome P450 Hydroxylase Addition of hydroxyl group Fatty Acid Hydroxylated Fatty Acid wikipedia.orgnih.gov
Carboxylic Acid Reductase Reduction of carboxylic acid Fatty Acid Fatty Aldehyde mdpi.com
Alcohol Dehydrogenase Reduction of aldehyde Fatty Aldehyde Fatty Alcohol medsciencegroup.com

Isolation and Purification Techniques from Natural Sources

Standard phytochemical methods are employed for the isolation and purification of long-chain diols from natural sources. The process generally involves extraction, fractionation, and purification.

Extraction: The initial step involves extracting the total lipid content from the source material (e.g., dried plant matter or algal biomass). This is typically achieved using an organic solvent or a mixture of solvents. Accelerated solvent extraction (ASE) with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is a common method. ugr.esresearchgate.net Maceration with solvents like ethanol (B145695) or methanol is also widely used for plant materials. nih.gov

Fractionation and Purification: The crude extract is often complex and requires further separation.

Saponification: To liberate diols that may be present as esters, the crude extract is often saponified by heating with an alkali solution, such as potassium hydroxide (B78521) (KOH) in ethanol. ugr.esgerli.com

Column Chromatography: The saponified extract is then subjected to column chromatography, typically using a silica (B1680970) gel or alumina (B75360) stationary phase. The components are separated based on their polarity by eluting with a gradient of solvents, such as hexane (B92381), DCM, and MeOH. Diols, being polar compounds, are usually eluted in the more polar fractions. copernicus.orgfrontiersin.org

Further Purification: Fractions containing the target compounds are often further purified using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which offer higher resolution. capes.gov.brresearchgate.netnih.gov

Identification and Characterization: The final identification of the purified compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). To increase their volatility for GC analysis, diols are often derivatized, for example, by converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.orggerli.com The mass spectrum provides the molecular weight and fragmentation pattern, which allows for the elucidation of the structure.

Table 3: Common Techniques for Isolation and Purification of Long-Chain Diols

Technique Purpose Description Reference
Accelerated Solvent Extraction (ASE) Extraction Uses high temperature and pressure with organic solvents (e.g., DCM/MeOH) to extract lipids from the source material. ugr.esresearchgate.net
Saponification Liberation of Esterified Alcohols Hydrolysis of esters using a base (e.g., KOH) to yield free alcohols and fatty acid salts. ugr.esgerli.com
Column Chromatography Fractionation Separates the extract into fractions of differing polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. copernicus.orgfrontiersin.org
High-Performance Liquid Chromatography (HPLC) Purification Provides high-resolution separation of compounds in a mixture based on their interactions with the stationary and mobile phases. capes.gov.brresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Identification & Quantification Separates volatile compounds and provides mass spectra for structural identification. Often requires derivatization of alcohols. copernicus.orgodinity.com

Chemical Transformations and Derivatization Strategies

Reactions at the Alkene Moiety

The alkene functional group in tridec-2-ene-1,12-diol is susceptible to addition reactions, including hydrogenation and epoxidation, which alter the saturation and functionality of the carbon backbone.

Hydrogenation Studies

Hydrogenation of the carbon-carbon double bond in this compound leads to the formation of the saturated analogue, tridecane-1,12-diol. This transformation is typically achieved through catalytic hydrogenation, a process widely used for the selective reduction of alkynes and alkenes. unito.it The choice of catalyst and reaction conditions is crucial to ensure high conversion and selectivity.

Commonly used catalysts for such hydrogenations include palladium-based systems. For instance, palladium nanoparticles supported on materials like boehmite have been shown to be effective for the partial hydrogenation of alkynes to alkenes. unito.it The efficiency of these catalysts can be influenced by factors such as substrate concentration, catalyst amount, temperature, hydrogen pressure, and the solvent used. unito.it In some cases, dielectric heating, such as microwave irradiation, has been shown to enhance the conversion rate while maintaining good selectivity. unito.it

For the hydrogenation of diols, various ruthenium complexes have also been explored. sioc-journal.cn The structure of the ruthenium complex, along with the type and amount of catalyst assistant and solvent, can significantly influence the conversion of the starting material and the selectivity towards the desired saturated diol. sioc-journal.cn It has been observed that the dispersion of the metal on the support plays a critical role in the reaction's direction. bohrium.com

Table 1: Factors Influencing Catalytic Hydrogenation
ParameterInfluence on Reaction
Catalyst The type of metal (e.g., Pd, Ru) and support material significantly affects activity and selectivity. unito.itsioc-journal.cnbohrium.com
Catalyst Dispersion Higher dispersion can lead to different product outcomes. bohrium.com
Reaction Conditions Temperature, hydrogen pressure, and reaction time are critical for optimizing conversion and selectivity. unito.it
Solvent The choice of solvent can impact the reaction rate and product distribution. unito.it
Heating Method Microwave irradiation can enhance conversion rates. unito.it

Epoxidation Reactions

Epoxidation of the alkene in this compound introduces a three-membered ring containing an oxygen atom, known as an epoxide or oxirane. This reaction is a valuable synthetic transformation as the resulting epoxide is a versatile intermediate that can be opened to form a variety of products, including diols. libretexts.org

A common method for epoxidation is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction proceeds via the electrophilic attack of the peroxy acid on the nucleophilic double bond in a concerted mechanism. libretexts.org The stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org

Furthermore, methods exist for the direct conversion of 1,2-diols to epoxides, which can be seen as a reverse of the epoxide hydrolysis. This transformation can be achieved in a one-pot procedure involving the formation of a cyclic orthoacetate intermediate, followed by ring-opening and base-mediated closure to form the epoxide. acsgcipr.org This method is complementary to the Sharpless asymmetric epoxidation and is applicable to a broader range of olefin substrates. acsgcipr.org The hydrolytic kinetic resolution of terminal epoxides, catalyzed by chiral complexes, is another important technique that provides access to enantioenriched epoxides and 1,2-diols. researchgate.net

Reactions at the Hydroxyl Groups

The primary and secondary hydroxyl groups of this compound are key sites for derivatization through oxidation, esterification, and etherification reactions.

Oxidation Reactions

The oxidation of the hydroxyl groups in this compound can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidant used and the nature of the alcohol (primary or secondary). google.com The selective oxidation of one hydroxyl group over the other presents a significant synthetic challenge.

Various methods have been developed for the selective oxidation of diols. For instance, flavoprotein alcohol oxidases have been shown to selectively perform double oxidations on one of two hydroxyl groups in certain diols, leading to the formation of hydroxy acids. nih.gov The selectivity in these enzymatic reactions can be influenced by the formation of stable hemiacetal intermediates. nih.gov

Chemical methods for selective oxidation often employ specific catalysts. Dimethyltin(IV)dichloride has been used to catalyze the selective oxidation of 1,2-diols to α-hydroxyketones in water, using oxidants like dibromoisocyanuric acid. rsc.org Similarly, TEMPO-mediated oxidation can be selective for primary alcohols under alkaline conditions, allowing for the synthesis of α-hydroxy acids from 1,2-diols. sciforum.net The regioselectivity of oxidation can also be achieved using microorganisms. For example, whole cells of Candida parapsilosis ATCC 7330 have demonstrated preferential oxidation of secondary alcohols over primary ones in diols. rsc.org

Table 2: Selective Oxidation Methods for Diols
MethodReagent/CatalystProductSelectivity
EnzymaticFlavoprotein alcohol oxidaseHydroxy acidsSelective double oxidation of one hydroxyl group. nih.gov
CatalyticMe2SnCl2 / DBIα-HydroxyketonesSelective for 1,2-diols. rsc.org
CatalyticTEMPO/NaOClα-Hydroxy acidsSelective for primary alcohols. sciforum.net
BiocatalyticCandida parapsilosisKeto alcoholPreferential oxidation of secondary alcohols. rsc.org

Esterification and Etherification

Esterification and etherification reactions at the hydroxyl groups of this compound allow for the introduction of a wide range of functional groups, modifying the compound's physical and chemical properties.

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative to form a carboxylic ester. ebi.ac.uk These reactions can be catalyzed by acids or bases. The resulting esters often have applications as fragrances, solvents, or plasticizers. ebi.ac.uk

Etherification involves the formation of an ether linkage (C-O-C) by reacting the hydroxyl group with another alcohol or an alkyl halide. The Williamson ether synthesis is a classic method for forming ethers. More recently, processes have been developed for the etherification of olefins with glycols in the presence of metallosilicate molecular sieve catalysts to produce glycol monoalkyl ethers. google.com

Formation of Polycyclic Structures Containing Related Tridecene Backbones

The tridecene backbone, as present in this compound and its derivatives, can serve as a precursor for the synthesis of various polycyclic structures. These transformations often involve intramolecular cyclization reactions.

One strategy involves the intramolecular cyclization of long-chain diols to form bicyclic ethers. For example, the acid-catalyzed intramolecular etherification of a suitable long-chain diol can lead to the formation of a bicyclic ether structure through ring closure. Similarly, iodine has been used as a catalyst for the intramolecular cyclic etherification of 1,3-diols to produce five-membered cyclic ethers. jst.go.jpnih.gov

The formation of polycyclic aromatic hydrocarbons (PAHs) can also be achieved from precursors with related backbones. Iron(III)-catalyzed carbonyl-olefin metathesis reactions provide a route to synthesize electronically and sterically diverse PAHs under mild conditions. nih.gov Another approach is the palladium-catalyzed [3 + 3] annulation method, which constructs PAHs from two smaller aromatic fragments. rsc.org Furthermore, the extrusion of chalcogen fragments from heteropine precursors can lead to the formation of polycyclic aromatic compounds. beilstein-journals.org

The tridecene skeleton can also be incorporated into more complex polycyclic systems. For instance, bicyclo[5.3.3]tridec-1-ene and E-bicyclo[4.4.3]tridec-1-ene have been synthesized through a one-pot, telescoped approach. rsc.org Additionally, tricyclic structures like 12-Oxa-6,7,8-triazatricyclo[7.4.0.0¹,⁶]tridec-7-ene have been synthesized from azide (B81097) precursors. acs.org

Preparation of Advanced Intermediates for Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a primary and a secondary allylic alcohol, as well as a C-C double bond, makes it a versatile starting material for the synthesis of a variety of advanced intermediates. These intermediates can serve as key building blocks in the construction of complex natural products and their analogues. The strategic manipulation of its functional groups allows for the introduction of diverse structural motifs and stereocenters.

The primary and secondary hydroxyl groups can be selectively protected or activated to participate in a range of chemical transformations. For instance, the primary hydroxyl group can be selectively protected, allowing for the derivatization of the secondary hydroxyl group and the alkene. Subsequently, the deprotection of the primary alcohol would allow for its further transformation. This selective protection strategy is fundamental in multi-step syntheses.

The double bond in this compound is a key site for introducing further complexity. Reactions such as epoxidation, dihydroxylation, and oxidative cleavage can be employed to generate a variety of functionalized intermediates. Furthermore, the allylic nature of the hydroxyl groups can be exploited in transition metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful applications of unsaturated diols like this compound is in oxidative cyclization reactions to form substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). nih.govthieme-connect.com These five- and six-membered oxygen-containing heterocycles are prevalent structural motifs in a vast array of biologically active natural products, including polyether antibiotics and annonaceous acetogenins. nih.gov The stereochemistry of the diol and the geometry of the double bond can direct the stereochemical outcome of the cyclization, providing a route to stereochemically defined cyclic ethers. nih.gov

For example, a tandem olefin metathesis/oxidative cyclization strategy has been developed to synthesize 2,5-disubstituted THF diols from simple olefin precursors. nih.gov Although not demonstrated specifically on this compound, this methodology highlights the potential to convert long-chain diols into complex cyclic structures. The ruthenium catalyst used for metathesis can be converted into an oxidation catalyst in a subsequent step, promoting the cyclization. nih.gov

The synthesis of intermediates for complex molecules often requires highly selective reactions. For instance, the asymmetric epoxidation of the double bond, followed by intramolecular cyclization, could lead to the formation of substituted tetrahydrofurans with high stereocontrol. A recent study on the asymmetric synthesis of alkenyl epoxides, including a derivative of tridec-2-en-1-ol, showcases the feasibility of achieving high enantioselectivity in the epoxidation of such long-chain allylic alcohols. mdpi.com

The following tables outline potential transformations of this compound to generate advanced synthetic intermediates, based on established methodologies for similar substrates.

Table 1: Potential Derivatization of Hydroxyl Groups

TransformationReagents and ConditionsProductPotential Application
Selective Protection of Primary -OHTBDMSCl, Et3N, CH2Cl21-(tert-Butyldimethylsilyloxy)-tridec-2-en-12-olIntermediate for further functionalization of the secondary alcohol and alkene.
Selective Protection of Secondary -OH(Procedure would require activation of the secondary -OH or enzymatic resolution)12-(Protecting Group)-tridec-2-en-1-olIntermediate for selective modification of the primary alcohol.
Oxidation of Primary -OH to AldehydePCC, CH2Cl212-Hydroxytridec-2-en-1-alPrecursor for chain extension or cyclization reactions.
Oxidation of Secondary -OH to KetoneDMP, CH2Cl21-Hydroxytridec-2-en-12-oneIntermediate for the synthesis of chiral alcohols via stereoselective reduction.

Table 2: Potential Transformations of the Alkene Moiety

TransformationReagents and ConditionsProductPotential Application
Asymmetric EpoxidationSharpless Asymmetric Epoxidation (e.g., Ti(OiPr)4, (+)-DET, t-BuOOH)(2R,3R)-Epoxy-tridecane-1,12-diol or (2S,3S)-Epoxy-tridecane-1,12-diolVersatile intermediate for ring-opening reactions to introduce various nucleophiles.
DihydroxylationOsO4, NMOTridecane-1,2,3,12-tetraolPolyol intermediate for natural product synthesis.
Oxidative CleavageO3, then Me2S11-Hydroxyundecanal and GlycolaldehydeFormation of two smaller, functionalized fragments for convergent synthesis.

Table 3: Potential Oxidative Cyclization Reactions

TransformationReagents and ConditionsProductPotential Application
Oxidative Cyclization to TetrahydrofuranRuCl3, NaIO4Substituted TetrahydrofuranCore structure of various natural products, such as acetogenins. nih.gov
Rhenium-Catalyzed Dehydrative CyclizationRe2O7Substituted Tetrahydropyran (B127337)Synthesis of tetrahydropyran-containing natural products. nih.gov
Palladium-Catalyzed Oxidative CyclizationPd(OAc)2, O2Substituted Tetrahydrofuran or TetrahydropyranAccess to various heterocyclic systems depending on reaction conditions.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the carbon-hydrogen framework of "Tridec-2-ene-1,12-diol".

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to its distinct proton environments. Based on the analysis of similar structures, such as (S)-tridec-1-en-3-ol doi.org, the following proton signals can be anticipated. The protons attached to the double bond (olefinic protons) would appear in the downfield region, typically between 5.0 and 6.0 ppm. The protons on the carbon atoms bearing the hydroxyl groups (-CH-OH and -CH₂-OH) would also show characteristic chemical shifts. The methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the upfield region, generally around 1.2-1.6 ppm. The terminal methyl group protons would appear as a triplet at approximately 0.8-0.9 ppm. doi.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For "this compound", distinct signals are expected for the two carbons of the double bond, the two carbons attached to the hydroxyl groups, the carbons of the long alkyl chain, and the terminal methyl carbon. The olefinic carbons are expected to resonate in the range of 114-142 ppm. The carbons bearing the hydroxyl groups would appear in the region of 60-75 ppm. The numerous methylene carbons of the alkyl chain would have signals in the upfield region of approximately 22-38 ppm, while the terminal methyl carbon would have a signal around 14 ppm. doi.org

A representative table of expected chemical shifts is provided below, based on data from analogous compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-2 / H-35.0 - 6.0 (m)114.0 - 142.0
H-1~4.1 (d)~65.0
H-12~3.6 (m)~73.0
H-4 to H-111.2 - 1.6 (m)22.0 - 38.0
H-13~0.9 (t)~14.0

m = multiplet, d = doublet, t = triplet

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton-proton spin systems within the molecule, particularly along the alkyl chain and through the double bond.

HSQC: This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's shift.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For "this compound", with a chemical formula of C₁₃H₂₆O₂, the expected exact mass can be calculated. A search for this molecular formula reveals a calculated monoisotopic mass of 214.1933 g/mol . researchgate.netnih.govnih.gov Experimental HRMS data for a compound with the formula C₁₃H₂₆O₂ has reported a found mass of 215.2022 for the [M+1] ion, which is consistent with the calculated value. rsc.org Another study reported a calculated mass of 214.1933 for [M]⁺ and a found mass of 214.1935. researchgate.net

Ion Calculated m/z Observed m/z Reference
[M]⁺214.1933214.1935 researchgate.net
[M+1]⁺215.2011215.2022 rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like diols. In ESI-MS, "this compound" would likely be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.orgrsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information. For long-chain diols, characteristic fragmentation often involves the loss of water molecules from the protonated molecule. researchgate.netacs.orgscilit.com The fragmentation of the carbon-carbon bonds adjacent to the hydroxyl groups can also provide information about the position of these functional groups within the alkyl chain. nih.govnih.gov The analysis of polyunsaturated fatty acids with vicinal diols has shown specific fragmentation patterns that can be useful in structure elucidation. researchgate.netacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by absorption bands corresponding to its key functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadening resulting from hydrogen bonding. maricopa.eduuobabylon.edu.iquomustansiriyah.edu.iq The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. spcmc.ac.in The C=C stretching vibration of the double bond is expected to produce a band of medium intensity around 1640-1680 cm⁻¹. davuniversity.org The C-O stretching vibrations of the primary and secondary alcohol groups would likely appear as strong bands in the 1000-1200 cm⁻¹ region. uobabylon.edu.iquomustansiriyah.edu.iq Analysis of allyl alcohol, which contains a C=C double bond and a primary hydroxyl group, shows characteristic IR absorption bands that support these assignments. nih.govrsc.orgchemicalbook.comresearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum if the double bond is relatively symmetric, is often strong in the Raman spectrum. The C-C single bond vibrations of the long alkyl chain would also be observable in the Raman spectrum.

Functional Group Vibrational Mode **Expected IR Frequency (cm⁻¹) **
O-HStretching3200 - 3600 (broad, strong)
C-H (sp³)Stretching2850 - 3000 (strong)
C-H (sp²)Stretching3000 - 3100 (medium)
C=CStretching1640 - 1680 (medium)
C-OStretching1000 - 1200 (strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Application of this technique to this compound would require the growth of a suitable single crystal, which can be challenging for flexible, long-chain molecules.

If a crystal of sufficient quality is obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry.

Atomic Coordinates: The precise (x, y, z) position of every non-hydrogen atom in the unit cell, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

Conformation: The specific solid-state conformation of the long alkyl chain (e.g., all-trans, gauche) and the relative orientation of the functional groups.

Stereochemistry: Unambiguous determination of the double bond geometry (E or Z) and the relative and absolute stereochemistry of the chiral center at C-12.

Intermolecular Interactions: A detailed map of hydrogen bonding networks involving the hydroxyl groups and van der Waals interactions, which dictate the crystal packing.

While specific crystallographic data for this compound is not available in the reviewed literature, studies on similar long-chain diols and their polyester (B1180765) derivatives show that the long methylene segments often dominate the crystal packing, leading to properties characteristic of semicrystalline materials. uni-konstanz.de The structure of a yeast homolog of fatty acid α-hydroxylase, an enzyme that acts on long-chain fatty acids, has been solved by X-ray crystallography, highlighting the technique's power in understanding complex lipid-related systems. nih.gov

Chiroptical Methods for Absolute Configuration Assignment

The presence of a stereocenter at the C-12 position makes this compound a chiral molecule, existing as two enantiomers. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive spectroscopic techniques used to determine the absolute configuration (R or S) of chiral molecules in solution. researchgate.netthieme-connect.de

Direct ECD analysis of this compound is challenging because its native chromophore (the C=C double bond) is weak and absorbs in the far UV. thieme-connect.de A more effective and widely used approach involves chemical derivatization to introduce a new, stronger chromophore, creating a "chiroptical probe". nih.gov

For diols, a common and reliable method is to react the diol with a flexible biphenyl (B1667301) probe, such as 2,2'-bridged biphenyls, to form a biphenyl dioxolane derivative. nih.govnih.gov The key principle is that the pre-existing chirality of the diol induces a preferential screw sense, or twist (P or M helicity), in the biphenyl moiety of the derivative. nih.gov This induced twist gives rise to a characteristic and intense Cotton effect in the ECD spectrum, typically around 250 nm. nih.gov The sign of this Cotton effect is directly related to the absolute configuration of the original diol according to established empirical rules. nih.gov

Table 2: Rule for Absolute Configuration Assignment of Diols using Biphenyl Chiroptical Probes

Diol Stereochemistry Induced Biphenyl Twist Sign of the A-band Cotton Effect (~250 nm) Inferred Absolute Configuration
syn-(S,S) M (Minus) Positive (S,S)

Note: This table is based on general rules for syn-diols; anti-diols may require more complex conformational analysis. The specific stereochemistry of this compound would determine the applicable rule. nih.gov

This approach is particularly valuable for conformationally flexible and ECD-silent compounds where computational analysis can be complex. nih.govnih.gov The assignment can be further corroborated by comparing the experimental ECD spectrum with spectra calculated for both possible enantiomers using time-dependent density functional theory (TD-DFT). nih.govfrontiersin.org

Chromatographic Separation and Quantitative Analysis Methods

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a diol like Tridec-2-ene-1,12-diol, derivatization is often necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior.

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the identification and quantification of individual components within complex mixtures. up.ac.zaphytojournal.com The GC separates the volatile components, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that serves as a molecular fingerprint.

In the analysis of plant extracts where related long-chain compounds have been identified, specific GC-MS parameters are employed. For instance, the analysis of a methanolic extract of Digitalis purpurea and the essential oil of Thymus vulgaris involved specific instrument settings to resolve a multitude of compounds, including esters and alcohols. afjbs.comnih.gov While direct analysis of this compound is not detailed, the parameters used for similar molecules, such as Succinic acid, tridec-2-yn-1-yl trans-hex-3-en-1-yl ester and Dichloroacetic acid, tridec-2-ynyl ester, provide a foundational methodology. phytojournal.comafjbs.comresearchgate.netresearchgate.net The identification of compounds is typically confirmed by comparing their mass spectra with established libraries like NIST and Wiley. researchgate.net

ParameterExample 1: Analysis of Thymus vulgaris Essential Oil afjbs.comExample 2: Analysis of Digitalis purpurea Extract nih.govExample 3: Analysis of Tragia plukenetii Extract phytojournal.com
InstrumentSHIMADZU GCMS-QP2010GC-MS instrumentGC-MS-QP 2010 Plus, Shimadzu
ColumnRXI-5MS (30 m × 0.25 mm, 0.25 μm film thickness)Not specifiedRX-1, 60 m X 0.25 mm
Carrier GasHelium (1.44 ml/min)Helium (1.21 ml/min)Helium (1.0 ml/min)
Oven Program45°C (10 min), then 3°C/min to 180°C (5 min), then 5°C/min to 280°C (5 min), then 10°C/min to 330°C (2 min)Initial 80°C, ramp to 280°C (18 min hold)70°C for 2 min, then 10°C/min to 250°C
Injector Temp.330°C260°C250°C
Detector/MS ParametersFID at 330°CIonization: 70 eV; Scan range: 40-600 m/zIonization: 70 eV; Ion source temp: 200°C; Scan range: 30-600 amu

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional one-dimensional GC. unime.it This technique is particularly valuable for separating isomers and analyzing highly complex samples, such as essential oils. unime.itchromatographyonline.com In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This integrated approach can mitigate issues like co-elution, which are common in single-column systems. chromatographyonline.com For a molecule like this compound, which has geometric (cis/trans) and optical isomers, GC×GC would be the ideal method to achieve complete separation and accurate quantification of each isomer.

Liquid Chromatography (LC) Techniques

Liquid chromatography is suited for compounds that are non-volatile, thermally unstable, or have high molecular weights. Given the diol functional groups, this compound possesses sufficient polarity for analysis by LC methods.

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode. researchgate.net The retention of a compound is inversely proportional to its polarity; less polar compounds are retained longer. researchgate.net

Method development in HPLC involves optimizing the mobile phase composition (e.g., water-acetonitrile or water-methanol gradients), flow rate, and column type to achieve the desired separation. afjbs.commdpi.com For instance, the analysis of phenolic compounds in a Thymus vulgaris extract utilized a gradient elution with a C18 column. afjbs.com Such a system could be adapted for the analysis of this compound, with detection potentially achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

ParameterExample: Analysis of Thymus vulgaris Methanolic Extract afjbs.com
InstrumentSHIMADZU HPLC
ColumnC18 column (250 mm × 4.6 mm, 5 μm)
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile (B52724)
Gradient Program0-22 min: 90% B; 22-32 min: 50% B; 32-40 min: 100% A; 40-44 min: 90% B; 44-50 min: Re-equilibration
Flow Rate0.5 ml/min
DetectionDAD at 254, 280, and 330 nm

This highly sensitive and specific technique couples the high-resolution separation of UPLC with the accurate mass measurement capabilities of QTOF-MS. UPLC utilizes smaller particle-sized columns to achieve faster separations and greater resolution than traditional HPLC. ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules, making it ideal for diols.

UPLC-ESI-QTOF-MS is a powerful tool for untargeted metabolomics, capable of identifying a wide range of phytochemicals in complex extracts. nih.govresearchgate.net In studies on Digitalis purpurea, this method was used to analyze methanolic extracts in both positive and negative ionization modes, revealing a diverse array of metabolites, including steroids, flavonoids, and terpenoids. nih.govresearchgate.net Such an approach would be highly effective for the definitive identification and quantification of this compound, even at trace levels in complex biological or environmental samples. The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the parent ion, greatly increasing confidence in compound identification. researchgate.net

Electrokinetic Separation Methods

Electrokinetic separation methods, such as Capillary Electrochromatography (CEC), represent another class of high-efficiency separation techniques. CEC combines principles of both HPLC and capillary electrophoresis. A voltage is applied across a capillary column packed with a stationary phase, generating an electroosmotic flow (EOF) that drives the mobile phase through the column. researchgate.net

CEC columns can be packed with monolithic stationary phases, such as poly(styrene-co-divinylbenzene-co-methacrylic acid), which have been shown to provide rapid and highly efficient separations of various neutral compounds. researchgate.net This technique can achieve very high theoretical plate numbers, indicating superior separation efficiency. researchgate.net For polar analytes like this compound, CEC could offer an alternative to HPLC, potentially providing faster analysis times and higher resolution, especially for isomeric separations.

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique within the realm of capillary electrophoresis that is particularly well-suited for the analysis of both neutral and charged molecules. nih.govnews-medical.net For a non-ionic compound like this compound, MEKC offers a significant advantage over other electrophoretic methods. The fundamental principle of MEKC involves the use of a surfactant, at a concentration above its critical micelle concentration (CMC), added to the background electrolyte. scispace.com This forms micelles, which act as a pseudo-stationary phase. The separation of neutral analytes is then achieved based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. news-medical.net

The separation process in MEKC is governed by the analyte's hydrophobicity; more hydrophobic molecules will interact more strongly with the micellar phase, leading to longer migration times. Given the long alkyl chain of this compound, a strong interaction with the micellar phase is expected.

For the separation of long-chain unsaturated compounds, such as unsaturated fatty acids which are structurally similar to this compound, perfluorinated surfactants like ammonium (B1175870) perfluorooctanoate (APFOA) have been successfully employed. nih.govd-nb.info The use of a perfluorinated micellar phase can offer unique selectivity for hydrogenated long-chain molecules. nih.govd-nb.info Optimization of separation conditions is crucial and involves adjusting parameters such as the type and concentration of the surfactant, the pH of the background electrolyte, and the addition of organic modifiers like methanol (B129727) or acetonitrile. nih.govresearchgate.net

A hypothetical MEKC method for the analysis of this compound could involve the following parameters, extrapolated from methods for similar analytes:

Table 1: Illustrative MEKC Parameters for the Analysis of a Long-Chain Unsaturated Diol

ParameterConditionRationale
Capillary Fused-silica, 50 µm i.d., 60 cm total lengthStandard for high-efficiency separations.
Background Electrolyte 50 mM Ammonium Perfluorooctanoate (APFOA) in 90:10 (v/v) water/methanol, pH 10APFOA provides a perfluorinated micellar phase for unique selectivity. Methanol improves solubility of the analyte. High pH ensures full ionization of the capillary wall for a stable electroosmotic flow. nih.govd-nb.info
Applied Voltage 25 kVProvides efficient separation within a reasonable timeframe.
Temperature 25 °CEnsures reproducibility of migration times.
Injection Hydrodynamic injection (50 mbar for 5 s)A common and reproducible sample introduction method.
Detection UV at 200 nmThe carbon-carbon double bond in this compound should allow for UV detection at low wavelengths.

Note: This table presents a hypothetical set of parameters based on methods for analogous compounds. Method development and validation would be required for the specific analysis of this compound.

Advanced Sample Preparation and Pre-concentration Techniques

The effective analysis of trace levels of this compound from complex matrices, such as environmental or biological samples, necessitates robust sample preparation and pre-concentration steps. The goal of these techniques is to isolate the analyte from interfering matrix components and to increase its concentration to a level suitable for detection. lcms.cz

Solid-Phase Extraction (SPE) is a widely used technique for the purification and pre-concentration of organic compounds from liquid samples. lcms.cz For a moderately polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be appropriate. The sample would be loaded onto the sorbent, interfering polar compounds washed away with a weak solvent, and the analyte of interest eluted with a stronger organic solvent.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors and minimizes solvent consumption. researchgate.net In DLLME, a mixture of an extraction solvent (a small volume of a dense organic solvent) and a disperser solvent (a water-miscible organic solvent like acetonitrile or acetone) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented organic phase containing the concentrated analyte is collected for analysis. This technique has been successfully applied to the pre-concentration of short-chain diols from aqueous samples. researchgate.net

A potential workflow for the pre-concentration of this compound from a water sample using DLLME is outlined below:

Table 2: Example DLLME Procedure for Pre-concentration of a Long-Chain Diol from an Aqueous Sample

StepProcedurePurpose
1. Sample Preparation 10 mL of aqueous sample is placed in a conical centrifuge tube. pH may be adjusted if necessary.To prepare the sample for extraction.
2. Extraction/Disperser Solvent Mixture Preparation A mixture of 100 µL of tetrachloroethylene (B127269) (extraction solvent) and 1 mL of acetonitrile (disperser solvent) is prepared.To create the micro-extraction system.
3. Injection and Extraction The extraction/disperser solvent mixture is rapidly injected into the aqueous sample. A cloudy solution forms.To facilitate the rapid transfer of the analyte from the aqueous phase to the extraction solvent droplets. researchgate.net
4. Centrifugation The mixture is centrifuged at 4000 rpm for 5 minutes.To sediment the fine droplets of the extraction solvent. mdpi.com
5. Collection The sedimented organic phase (approximately 50 µL) is collected using a microsyringe.To isolate the concentrated analyte for analysis.
6. Analysis The collected organic phase is injected into a suitable analytical instrument (e.g., GC-MS or HPLC-MS).For separation and quantification.

Note: This table provides a representative DLLME procedure. The choice of solvents and other parameters would need to be optimized for this compound.

Other advanced techniques that could be considered include stir bar sorptive extraction (SBSE) and pressurized liquid extraction (PLE), particularly for solid or semi-solid samples. researchgate.net

Biological Activities and Mechanisms in Non Human Systems in Vitro and in Silico Studies

Antimicrobial Properties (e.g., Antifungal Activity)

No in vitro studies on the antimicrobial or antifungal properties of Tridec-2-ene-1,12-diol have been identified in the current body of scientific literature.

Antioxidant Mechanisms (In Vitro Assays)

There are no available in vitro assay results or mechanistic studies concerning the antioxidant potential of this compound.

Anti-inflammatory Pathways (In Vitro Studies)

Information regarding the in vitro effects of this compound on anti-inflammatory pathways is not present in the available scientific literature.

Enzyme Inhibition Studies (e.g., Laccase-mediated transformations)

No studies on the enzyme inhibition capabilities of this compound, including laccase-mediated transformations, have been found.

Interaction with Biological Macromolecules (e.g., Protein Binding)

There is no published research on the interaction of this compound with biological macromolecules such as proteins.

In Silico Modeling of Biological Interactions and Potential

No in silico modeling studies have been conducted to predict or analyze the biological interactions and potential of this compound.

Potential Research Applications Beyond Human Health

Chemical Building Blocks for Complex Molecule Synthesis

Tridec-2-ene-1,12-diol serves as a valuable chiral synthon and building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of two hydroxyl groups at the 1 and 12 positions allows for differential protection and subsequent reactions, enabling the stepwise assembly of intricate molecular architectures. The alkene functionality at the 2-position introduces a site for various addition and transformation reactions, further enhancing its synthetic utility.

The synthesis of complex natural products and their analogues can benefit from building blocks like this compound. For instance, long-chain diols are key structural motifs in a variety of bioactive molecules. The stereocenters and functional groups present in this diol can be strategically manipulated to achieve the desired stereochemistry and functionality in the target molecule. Methods for the synthesis of long-chain diols often involve techniques such as olefin metathesis followed by hydrogenation, or biocatalytic approaches using enzymes like monooxygenases and reductases. rsc.orgmdpi.com These synthetic strategies can be adapted to produce this compound and its derivatives, which can then be employed in the synthesis of complex natural products.

The reactivity of the hydroxyl and alkene groups allows for a range of chemical transformations. The hydroxyl groups can be converted into esters, ethers, or other functional groups, while the double bond can undergo reactions such as epoxidation, hydrogenation, or hydrohalogenation. This versatility makes this compound a useful intermediate for creating a library of related compounds for screening in various applications.

Table 1: Physicochemical Properties of this compound and Related Compounds
Property(Z)-tridec-2-ene-1,5-diol nih.gov(12S)-tridecane-1,12-diol nih.govTridec-12-en-1-ol sigmaaldrich.com(E)-2-Tridecen-1-ol nist.gov
Molecular Formula C13H26O2C13H28O2C13H26OC13H26O
Molecular Weight ( g/mol ) 214.34216.36198.35198.3449
IUPAC Name (Z)-tridec-2-ene-1,5-diol(12S)-tridecane-1,12-dioltridec-12-en-1-ol(E)-2-tridecen-1-ol
Physical Description --Liquid or semi-solid or Solid or lump-
Hydrogen Bond Donor Count 2211
Hydrogen Bond Acceptor Count 2211
Rotatable Bond Count 9101010
Topological Polar Surface Area 40.5 Ų40.5 Ų20.2 Ų20.2 Ų

Precursors in Polymer Chemistry

Long-chain diols are important monomers in the synthesis of various polymers, including polyesters and polyurethanes. mdpi.comoup.com this compound, with its two hydroxyl groups, can act as a chain extender or a monomer in polymerization reactions. The long aliphatic chain of the diol can impart flexibility and hydrophobicity to the resulting polymer, while the double bond offers a site for post-polymerization modification, such as cross-linking, to enhance the mechanical or thermal properties of the material.

In the synthesis of polyesters, this compound can be reacted with dicarboxylic acids or their derivatives. The properties of the resulting polyester (B1180765) can be tuned by the choice of the co-monomer. Similarly, in polyurethane synthesis, this diol can react with diisocyanates to form polyurethane chains. wiley.comlboro.ac.uk The use of a long-chain diol like this compound can lead to polymers with lower glass transition temperatures compared to those made with shorter-chain diols. rsc.org

The development of bio-based polymers is a growing area of research, and long-chain diols derived from renewable resources are attractive building blocks. mdpi.comoup.com While the primary source of this compound may be synthetic, the principles of its incorporation into polymers are relevant to the broader field of sustainable polymer chemistry. The ability to create polymers with tailored properties using monomers like this compound is of significant interest for applications ranging from elastomers and coatings to biomedical materials. researchgate.net

Components in Agrochemical Research (e.g., Insect Pheromone Analogues)

Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or acetates. nih.gov The structural similarity of this compound to some of these natural signaling molecules suggests its potential application in agrochemical research as a pheromone analogue or a precursor for the synthesis of such analogues. Pheromone analogues can be used to disrupt the mating behavior of insect pests, providing a targeted and environmentally friendly approach to pest management. annualreviews.orgresearchgate.net

The specific geometry of the double bond and the stereochemistry of the hydroxyl groups are critical for the biological activity of pheromones. researchgate.net Research in this area often involves the synthesis and testing of a variety of structural analogues to identify compounds that can act as agonists or antagonists of the natural pheromone. This compound, with its defined structure, could be a valuable tool in these structure-activity relationship studies.

Furthermore, the diol functionality offers handles for derivatization to produce a range of potential pheromone mimics. For example, one or both of the hydroxyl groups could be oxidized to aldehydes or esterified to acetates, which are common functional groups in insect pheromones. The development of synthetic routes to these compounds from a common precursor like this compound would be an efficient way to generate a library of candidates for field testing against various insect pests.

Role in Environmental Science Applications (e.g., Degradation Studies)

The fate of organic compounds in the environment is a key area of study in environmental science. Long-chain hydrocarbons and their derivatives, including alkenes and alcohols, can be subject to various degradation processes, both biotic and abiotic. oregonstate.edunih.gov Understanding the degradation pathways of compounds like this compound can provide insights into the environmental persistence and potential for bioremediation of related pollutants.

The double bond in this compound makes it susceptible to oxidative cleavage, which can be initiated by sunlight (photo-oxidation) or microbial enzymes. mdpi.combiorxiv.org Studies on the degradation of long-chain alkenes have shown that they can be broken down into smaller, more volatile compounds. oregonstate.edu Investigating the degradation products of this compound could help in identifying potential environmental metabolites and understanding their impact.

Moreover, certain microorganisms are capable of utilizing long-chain alkanes and alcohols as a source of carbon and energy. nih.gov Research into the microbial degradation of this compound could lead to the identification of bacterial or fungal strains that could be used in bioremediation strategies for environments contaminated with long-chain organic compounds. Such studies are crucial for developing sustainable solutions to environmental pollution. The presence of hydroxyl groups may also influence the rate and pathway of degradation compared to simple long-chain alkenes.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Studies)

To date, no specific Density Functional Theory (DFT) studies on Tridec-2-ene-1,12-diol have been published. Such studies would be invaluable for understanding the electronic structure of the molecule. Key parameters that could be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to predicting chemical reactivity. The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, offering insights into intermolecular interactions.

Calculable DFT Parameters for this compound Potential Insights
HOMO-LUMO Energy GapElectronic stability and reactivity
Electron Density DistributionIdentification of nucleophilic and electrophilic sites
Molecular Orbital ShapesUnderstanding of bonding characteristics
Electrostatic Potential MapPrediction of intermolecular interaction sites

Molecular Dynamics (MD) Simulations

There is currently no available research detailing Molecular Dynamics (MD) simulations for this compound. MD simulations would provide a dynamic picture of the molecule's behavior over time in various environments, such as in a solvent or interacting with a biological membrane. This would allow for the study of its conformational flexibility, solvent interactions, and potential binding modes with other molecules.

Conformational Analysis and Energy Landscapes

A formal conformational analysis and the mapping of the energy landscape for this compound have not been documented. This type of study would involve systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify stable conformers and the energy barriers between them. For a flexible molecule like this compound, this would be crucial for understanding its three-dimensional structure and how it might be influenced by its environment.

Prediction of Reactivity and Reaction Mechanisms

Without foundational DFT and other computational studies, the prediction of specific reaction mechanisms and reactivity for this compound remains speculative. Theoretical calculations could be employed to model reaction pathways, determine transition state energies, and calculate reaction rates for processes such as oxidation of the alcohol groups or addition reactions at the double bond.

Structure-Activity Relationship (SAR) Modeling for Biological Insights

No Structure-Activity Relationship (SAR) models for this compound have been developed. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, this would involve synthesizing and testing a series of related compounds to determine which structural features are critical for any observed biological effects.

Spectroscopic Property Prediction and Validation

While experimental spectroscopic data may exist, the theoretical prediction and validation of these properties for this compound are not found in the literature. Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data is a powerful method for confirming the structure of a compound.

Spectroscopic Property Computational Method Information Gained
NMR Chemical ShiftsGIAO (Gauge-Including Atomic Orbital) method with DFTPrediction of 1H and 13C chemical shifts for structural elucidation
IR Vibrational FrequenciesDFT frequency calculationsIdentification of characteristic functional group vibrations
UV-Vis AbsorptionTime-Dependent DFT (TD-DFT)Prediction of electronic transition energies and wavelengths

Environmental Fate and Biodegradation Pathways

Microbial Transformation and Metabolism

The primary mechanism for the environmental degradation of long-chain alcohols is microbial transformation. Microorganisms in soil, sediment, and water possess the enzymatic machinery to metabolize these compounds, using them as a source of carbon and energy.

Long-chain primary alcohols are typically metabolized via oxidation. The initial step involves the oxidation of the primary alcohol group to an aldehyde, which is then further oxidized to a carboxylic acid (fatty acid). epa.gov This process is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. epa.govwikipedia.org The resulting fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units, producing acetyl-CoA. researchgate.net

For unsaturated alcohols, such as Tridec-2-ene-1,12-diol, the presence of a double bond introduces additional metabolic possibilities. Microbes can employ several strategies to degrade unsaturated fatty acids, which would be the intermediate metabolites of this compound. These pathways often involve enzymes like isomerases and reductases to modify the double bond's position and saturation, allowing the molecule to enter the β-oxidation cycle. In some cases, epoxidation of the double bond followed by hydrolysis to a diol can also occur. uni-konstanz.de

Given that this compound possesses two hydroxyl groups, its metabolism could be initiated at either end of the molecule. Omega-oxidation, the oxidation of the terminal methyl group, is a known pathway for fatty acids and could be relevant for this diol, leading to the formation of a dicarboxylic acid. researchgate.net The presence of a secondary alcohol at the C-12 position may also be a site for microbial attack, potentially leading to a ketone.

Studies on long-chain alcohols have demonstrated their rapid biodegradation. researchgate.netnih.gov For instance, linear primary alcohols up to C18 are considered readily biodegradable. nih.gov A study on a mixture of C16-18 saturated and C18-unsaturated alcohols showed 88.6% biodegradation over 84 days under anaerobic conditions. europa.eu The rate of biodegradation is influenced by the chain length, with very long chains (greater than C18) showing slower degradation. oecd.orgwikipedia.org

Table 1: Biodegradation of Selected Long-Chain Alcohols This table presents data for compounds structurally related to this compound to infer its potential biodegradability. Specific data for this compound is not available.

Compound (CAS No.)Test TypeInoculumDurationDegradation (%)Reference
1-Dodecanol (112-53-8)OECD 301DActivated sludge28 days~95% oecd.org
1-Tetradecanol (112-72-1)OECD 301BActivated sludge28 days>60% oecd.org
1-Hexadecanol (36653-82-4)Anaerobic Batch TestMunicipal digester sludge28 days97% europa.eu
Alcohols, C16-18 and C18 unsaturated (68002-94-8)Anaerobic ScreeningMunicipal sewage digester8 weeks89% europa.eu
1-Octadecanol (112-92-5)OECD 301CActivated sludge28 days~80% europa.eu

Data is indicative of the general biodegradability of long-chain alcohols.

Environmental Persistence Studies

The environmental persistence of a compound is a function of its resistance to all degradation processes. Based on the available data for analogous long-chain alcohols, this compound is not expected to be persistent in the environment.

Long-chain alcohols (C6-C22) are generally considered to have low persistence. epa.gov Studies in wastewater treatment plants have shown greater than 99% removal for C12 to C18 alcohols, indicating rapid removal and degradation. oecd.orgwikipedia.org While very long-chain alcohols (>C18) biodegrade more slowly, they are still not considered persistent. wikipedia.org For example, a test on docosanol (C22 alcohol) showed 37% degradation in a ready biodegradability test, which, while not meeting the "readily biodegradable" criteria, still indicates susceptibility to microbial breakdown. oecd.org

Fugacity modeling predicts that long-chain alcohols with chain lengths of C10 and greater that are released to water will tend to partition to sediment. oecd.orgwikipedia.org Once in the sediment, biodegradation, particularly under anaerobic conditions, would be the primary removal process. europa.eu

Table 2: Environmental Fate Properties of a Representative Long-Chain Alcohol (1-Dodecanol) This table provides data for a related compound to illustrate the likely environmental behavior of this compound. Specific data for this compound is not available.

PropertyValueInterpretationReference
Water Solubility0.00385 mg/L at 25 °CLow oecd.org
Vapor Pressure0.000135 hPa at 25 °CLow Volatility oecd.org
Log Kow (Octanol-Water Partition Coefficient)5.13High potential for sorption to organic matter oecd.org
Henry's Law Constant0.103 Pa·m³/molLow potential for volatilization from water oecd.org
Atmospheric Oxidation Half-life~1.5 days (estimated)Moderate degradation in air oecd.org
BiodegradationReadily biodegradableLow persistence in aquatic and soil environments oecd.org

Metabolite Identification in Environmental Samples

Specific metabolites of this compound have not been identified in environmental samples due to a lack of targeted studies. However, based on the known metabolic pathways for long-chain alcohols and alkenes, a range of potential metabolites can be predicted.

The primary metabolites resulting from the microbial degradation of a long-chain alcohol are the corresponding fatty aldehyde and fatty acid. researchgate.net For this compound, this would likely lead to the formation of 12-hydroxy-tridec-2-enoic acid or 1-hydroxy-tridec-2-en-12-one, depending on which hydroxyl group is oxidized first, followed by further degradation.

In studies of alcohol ethoxylate degradation, the major metabolites observed were polar compounds resulting from omega-oxidation of the alkyl chain. researchgate.net The formation of free fatty alcohols was found to be a minor pathway. researchgate.net This suggests that for a diol like this compound, dicarboxylic acids could be significant metabolites.

The degradation of the unsaturated bond could lead to the formation of various hydroxylated or epoxidized intermediates before the carbon chain is cleaved. The complete mineralization of the compound would ultimately result in the formation of carbon dioxide and water under aerobic conditions, or methane (B114726) and carbon dioxide under anaerobic conditions. uni-konstanz.de

Q & A

Q. What methodological steps are critical for synthesizing and characterizing Tridec-2-ene-1,12-diol to ensure purity and stability?

To ensure purity, employ techniques like column chromatography or recrystallization, followed by characterization via NMR, FT-IR, and high-resolution mass spectrometry. Document storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation, as diols like Dodecane-1,12-diol are sensitive to strong acids/alkalis and oxidizing agents . Stability tests under varying pH and temperature conditions are essential to validate experimental reproducibility .

Q. How can researchers validate analytical methods (e.g., GC-MS, HPLC) for quantifying this compound in environmental samples?

Calibrate instruments using certified reference materials and spike-recovery experiments. For example, the LDI (Long-chain Diol Index) method for diols in geochemical studies requires exclusion of samples with high freshwater influence or interfering compounds (e.g., Proboscia-derived C28 1,12-diol) to reduce calibration errors . Cross-validate results with independent techniques like NMR or isotopic labeling.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal or inhalation exposure. Inspect PPE integrity before use and follow proper decontamination procedures . Emergency protocols include immediate rinsing for skin contact and fresh air relocation for inhalation .

Q. How should researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

Conduct preliminary acute toxicity assays using model organisms (e.g., Daphnia magna or algae) under controlled conditions. Extrapolate data from structurally similar diols, noting that many lack comprehensive ecotoxicological profiles . Prioritize testing biodegradability and bioaccumulation potential.

Advanced Research Questions

Q. How can contradictory calibration data for diol-based proxies (e.g., temperature indices) be reconciled across studies?

Perform meta-analyses to identify confounding variables (e.g., salinity gradients, diol source organisms). For instance, the LDI’s temperature dependence weakens in regions with freshwater input, necessitating region-specific calibrations . Use multivariate statistics to isolate environmental factors affecting diol distributions.

Q. What experimental design principles optimize the synthesis of this compound derivatives for bioactivity studies?

Adopt a factorial design to test variables like catalyst type, solvent polarity, and reaction time. Reference methodologies for dopamine-derived diols, where conformational restriction via ring systems improved receptor specificity . Include controls for side reactions and validate outcomes with kinetic studies.

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Q. What strategies mitigate biases when reviewing literature on novel diols like this compound?

Prioritize primary sources and cross-check secondary interpretations. Use academic databases (e.g., SciFinder, PubMed) with Boolean filters to isolate peer-reviewed studies, and assess citation context to avoid misrepresentation .

Q. How can interdisciplinary teams design experiments to explore this compound’s role in metabolic pathways?

Define clear milestones, such as in vitro enzyme inhibition assays followed by in silico docking simulations. Assign tasks based on expertise—e.g., synthetic chemists prepare derivatives, while biologists assess cellular uptake . Validate hypotheses using triangulation (e.g., combining transcriptomics and metabolomics) .

Q. What methodological innovations address the challenge of detecting trace diols in complex matrices?

Develop enrichment techniques like solid-phase extraction with molecularly imprinted polymers. Couple advanced mass spectrometry (e.g., LC-QTOF-MS) with machine learning for peak annotation, improving sensitivity in environmental or biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.